2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-benzofuran-3-one
Description
Properties
CAS No. |
623122-68-9 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C17H14O4/c1-2-20-14-6-4-3-5-11(14)9-16-17(19)13-8-7-12(18)10-15(13)21-16/h3-10,18H,2H2,1H3 |
InChI Key |
UYRWFUSYCUAJGS-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, also known by its CAS number 623122-68-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is with a molecular weight of 282.29 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.29 g/mol |
| CAS Number | 623122-68-9 |
Antioxidant Activity
Research indicates that compounds similar to (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one exhibit significant antioxidant properties. These properties are attributed to the presence of hydroxyl groups that can scavenge free radicals, reducing oxidative stress in cells.
Anti-inflammatory Properties
Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation, such as NF-kB.
Anticancer Activity
The compound has been investigated for its anticancer properties. A study highlighted the ability of similar benzofuran derivatives to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
The biological activity of (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is primarily mediated through:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound potentially interacts with cellular receptors, altering downstream signaling pathways.
- Antioxidative Mechanisms : By scavenging free radicals, it protects cellular components from oxidative damage.
Study 1: Antioxidant and Anti-inflammatory Effects
A study published in Phytochemistry examined the effects of related benzofuran compounds on oxidative stress markers in vitro. Results indicated a significant reduction in malondialdehyde levels and an increase in glutathione levels, suggesting strong antioxidant activity .
Study 2: Cytotoxicity Against Cancer Cells
In a recent investigation, (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one was tested against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Ring
The benzylidene substituent significantly impacts physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
*Molecular weights inferred from substituents.
Key Observations :
- Electron-withdrawing groups (EWGs) : Halogenated analogs (e.g., SR-F-125, ) exhibit higher molecular weights and often lower solubility. The 2-chloro-6-fluoro substitution in SR-F-125 correlates with endoplasmic reticulum inhibitory activity .
- Hydroxy/methoxy substitutions : Compound 6y (3-hydroxy-4-methoxy) shows a high melting point (>250°C), likely due to intermolecular hydrogen bonding .
- Biological activity: Brominated () and fluorinated () derivatives demonstrate trypanocidal effects, suggesting halogenation enhances antiparasitic activity.
Substituent Variations on the Benzofuran Core
Modifications at C6/C7 influence electronic properties and steric effects:
Table 2: Core Modifications
Key Observations :
- Hydroxyl groups : The 6-hydroxy group is conserved across most analogs, crucial for hydrogen bonding with biological targets.
- Methyl groups : Addition of methyl groups (e.g., C7 in ) may improve membrane permeability but reduce solubility.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, and how can purity be optimized?
- Methodology : The compound is synthesized via base-catalyzed condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 2-ethoxybenzaldehyde. Typical conditions involve refluxing in ethanol or methanol with NaOH or K₂CO₃ as the base. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Critical Parameters :
- Base strength affects reaction rate and byproduct formation.
- Solvent polarity influences yield and Z/E isomer ratio.
- Data Table :
| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaOH | Ethanol | 80 | 72 | 98.5 |
| K₂CO₃ | Methanol | 65 | 68 | 97.2 |
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming the Z-configuration?
- Methodology :
- NMR : H and C NMR confirm the benzylidene proton (δ 7.8–8.2 ppm, singlet) and ethoxy group (δ 1.4–1.5 ppm, triplet). NOESY detects spatial proximity between the ethoxy group and benzofuran ring, confirming the Z-configuration .
- IR : Stretching vibrations at 1670–1690 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (OH) .
- MS : Molecular ion peak at m/z 296.1 (C₁₇H₁₄O₄) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize E-isomer formation during synthesis?
- Methodology :
- Use polar aprotic solvents (e.g., DMF) to stabilize the transition state favoring the Z-isomer.
- Lower reaction temperatures (50–60°C) reduce thermal isomerization .
- Data Contradiction : Some studies report higher Z-selectivity in ethanol (protic solvent) due to hydrogen bonding , while others favor DMF . Resolution requires controlled kinetic studies.
Q. What strategies are employed to elucidate the compound’s mechanism of action in anticancer assays?
- Methodology :
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Molecular docking : Simulate interactions with targets like topoisomerase II or tubulin, guided by structural analogs .
- Pathway analysis : Western blotting to assess apoptosis markers (e.g., caspase-3, Bcl-2) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Purity validation : Use HPLC to rule out impurities (e.g., E-isomer or oxidation byproducts) affecting activity .
- Standardized assays : Replicate studies under identical conditions (cell line passage number, serum concentration) .
- Example Contradiction : Discrepancies in IC₅₀ values may arise from variations in Z/E isomer ratios (undisclosed in some reports).
Q. What computational tools are recommended for predicting reactivity and designing derivatives?
- Methodology :
- DFT calculations : Gaussian or ORCA software to model electrophilic sites (e.g., C-6 hydroxyl for sulfonation) .
- QSAR models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity .
Methodological Challenges and Solutions
Q. How can researchers address the compound’s instability under acidic or oxidative conditions?
- Stabilization Strategies :
- Store in amber vials at –20°C to prevent photodegradation.
- Use antioxidants (e.g., BHT) in solution .
- Degradation Analysis :
- Monitor via TLC or LC-MS; major degradation products include oxidized quinone derivatives .
Q. What are the best practices for crystallizing the compound for X-ray diffraction studies?
- Crystallography :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
